(Z)-tert-Butyl (2-nitrovinyl)carbamate

Synthetic Yield Boc Protection Process Chemistry

Achieve superior stereoselectivity with (Z)-tert-Butyl (2-nitrovinyl)carbamate, the only building block that integrates a defined Z-nitrovinyl geometry with an acid-labile Boc-protected amine. This orthogonally reactive scaffold is proven to direct enantioselective Michael additions and 1,3-dipolar cycloadditions with unmatched fidelity, enabling a 13-step organocatalytic route to zanamivir. Unlike generic nitroalkenes or less hindered carbamates, its stereodefined double bond and steric shielding minimize side reactions, guaranteeing the highest yields in multi-step medicinal chemistry and process development. Standard lab quantities ship globally within 1-2 weeks, with bulk pricing available on request.

Molecular Formula C7H12N2O4
Molecular Weight 188.18 g/mol
Cat. No. B12284019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-tert-Butyl (2-nitrovinyl)carbamate
Molecular FormulaC7H12N2O4
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC=C[N+](=O)[O-]
InChIInChI=1S/C7H12N2O4/c1-7(2,3)13-6(10)8-4-5-9(11)12/h4-5H,1-3H3,(H,8,10)/b5-4-
InChIKeyLJOJFHIMERCGSM-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-tert-Butyl (2-nitrovinyl)carbamate: A Boc-Protected Nitroalkene for Stereodefined Synthesis


(Z)-tert-Butyl (2-nitrovinyl)carbamate (CAS 1273559-19-5) is a chiral, Boc-protected nitroalkene building block characterized by a defined Z-geometry around the nitrovinyl double bond and a tert-butyl carbamate moiety. It serves as a privileged precursor in asymmetric synthesis, enabling highly stereocontrolled Michael additions [1] and cycloadditions [2]. The compound's orthogonally reactive functionalities—an electron-deficient nitroalkene and a latent Boc-protected amine—permit sequential transformations critical for complex target synthesis, including neuraminidase inhibitors [1] and chiral heterocycles [2].

Beyond Generic Nitroalkenes: Why (Z)-tert-Butyl (2-nitrovinyl)carbamate Cannot Be Casually Substituted


Generic nitroalkenes or alternative carbamates are not interchangeable with (Z)-tert-Butyl (2-nitrovinyl)carbamate in stereoselective synthesis. The Z-configured nitrovinyl double bond directs the approach of nucleophiles, critically influencing the stereochemical outcome of ensuing Michael additions and cycloadditions [1]. Concurrently, the tert-butyl carbamate (Boc) group provides acid-labile amine protection essential for orthogonal deprotection sequences in multi-step routes. Its steric bulk also shields the adjacent nitrogen, minimizing undesired side reactions [2]. Substituting with an E-isomer, an unprotected amine, or a less hindered carbamate would predictably alter or abolish the high stereoselectivity and synthetic efficiency observed with this specific building block, as evidenced in the quantitative comparisons below.

Quantitative Evidence: Documented Performance Advantages of (Z)-tert-Butyl (2-nitrovinyl)carbamate


Synthesis Efficiency: High Isolated Yield in Boc Protection of (Z)-2-Nitroethenamine

The synthesis of (Z)-tert-Butyl (2-nitrovinyl)carbamate proceeds with a documented isolated yield of 78% from (Z)-2-nitroethenamine and di-tert-butyl dicarbonate [1]. This high efficiency contrasts with lower yields frequently encountered for sterically hindered or sensitive amine protections, underscoring the compatibility of this specific building block's synthesis with scalable preparation.

Synthetic Yield Boc Protection Process Chemistry

Stereochemical Purity: The Z-Configuration is Critical for Enantioselective Michael Addition

The Z-configuration of (Z)-tert-Butyl (2-nitrovinyl)carbamate is essential for achieving high stereocontrol in organocatalytic Michael additions. When used in a thiourea-catalyzed enantioselective Michael addition with acetone, the reaction proceeds with excellent enantioselectivity, enabling the scalable synthesis of clinically relevant neuraminidase inhibitors [1]. In contrast, the corresponding E-isomer is known to exhibit drastically different reactivity and stereoselectivity profiles in related nucleophilic additions, often leading to diminished or reversed stereochemical outcomes [2].

Stereoselectivity Michael Addition Enantioselective Catalysis

Orthogonal Reactivity: Sequential Michael Addition-Henry Reaction Cascade for Complex Target Synthesis

(Z)-tert-Butyl (2-nitrovinyl)carbamate uniquely enables a sequential, highly stereocontrolled Michael addition/Henry reaction cascade. In a key step toward the anti-influenza drugs zanamivir and laninamivir, the compound undergoes a thiourea-catalyzed enantioselective Michael addition with acetone, followed by an anti-selective Henry reaction with an aldehyde derived from D-araboascorbic acid [1]. This precise orchestration of two stereoselective steps in sequence is not generally achievable with simpler nitroalkene or carbamate analogs that lack the combined Z-geometry and Boc protection, as they often succumb to uncontrolled reactivity or deprotection issues.

Sequential Transformations Anti-influenza Drugs Scalable Synthesis

Scalability: Demonstrated Multi-Gram Scale Performance in Pharmaceutical Intermediate Synthesis

The robustness and scalability of (Z)-tert-Butyl (2-nitrovinyl)carbamate as a synthetic intermediate have been experimentally validated. In the reported synthesis of the anti-influenza drug zanamivir, the Michael addition step utilizing this building block was successfully performed on a scale sufficient to prepare more than 3.5 g of the final drug substance [1]. This demonstrates that the compound's reactivity profile is not merely a small-scale, milligram phenomenon but is reliable for larger-scale preparations. Many specialized nitroalkene building blocks are not available in sufficient quantities or lack the documented robustness to be confidently employed in multi-gram syntheses.

Scalable Synthesis Process Chemistry Neuraminidase Inhibitors

Optimal Application Scenarios for (Z)-tert-Butyl (2-nitrovinyl)carbamate Based on Evidence


Stereoselective Synthesis of Neuraminidase Inhibitors (e.g., Zanamivir, Laninamivir)

This building block is the cornerstone for a highly efficient, 13-step organocatalytic route to clinically used anti-influenza drugs zanamivir and laninamivir from inexpensive D-araboascorbic acid. The process relies on the compound's ability to undergo an enantioselective Michael addition with acetone followed by an anti-selective Henry reaction, setting key stereocenters with high fidelity [1]. Its successful use in scalable preparations of >3.5 g of zanamivir [1] validates its utility in medicinal chemistry and process development for this therapeutic class.

Enantioselective Synthesis of Polysubstituted Piperidines and Tetrahydropyrans

(Z)-tert-Butyl (2-nitrovinyl)carbamate serves as a privileged substrate in organocatalytic domino Michael addition/aminalization (or acetalization) processes. In a single operational step, it reacts with aldehydes to form polysubstituted piperidines or tetrahydropyrans bearing up to four contiguous stereocenters with excellent enantioselectivity [2]. This application showcases the compound's unique capacity to construct architecturally complex nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products.

Enantioselective 1,3-Dipolar Cycloadditions for Chiral cis-3,4-Diaminopyrrolidines

The compound is a key substrate for enantioselective 1,3-dipolar cycloadditions with azomethine ylides. These reactions proceed with high stereocontrol, providing efficient access to chiral cis-3,4-diaminopyrrolidines [2]. This application highlights the compound's versatility beyond simple Michael additions, demonstrating its utility in constructing densely functionalized pyrrolidine rings—core structures in numerous bioactive molecules and organocatalysts.

Chemoselective Reduction to (2-Nitroethyl)carbamates for Further Functionalization

The nitroalkene moiety in (Z)-tert-Butyl (2-nitrovinyl)carbamate can be chemoselectively reduced to the corresponding tert-butyl (2-nitroethyl)carbamate using sodium borohydride [1]. This transformation allows for the preservation of the Boc-protected amine while saturating the alkene, providing a distinct intermediate for subsequent synthetic manipulations where the nitroalkene's electrophilicity is no longer required but the protected amine remains intact. This orthogonal reactivity profile expands the building block's utility in multi-step synthesis planning.

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